2-(Piperidin-1-yl)cyclopentan-1-amine
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Overview
Description
2-(1-Piperidinyl)cyclopentanamine is an organic compound that features a cyclopentane ring bonded to a piperidine ring via an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperidinyl)cyclopentanamine typically involves the reaction of cyclopentanone with piperidine in the presence of an acid catalyst. This reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine .
Industrial Production Methods
Industrial production methods for 2-(1-Piperidinyl)cyclopentanamine often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of high-pressure hydrogenation and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-Piperidinyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as hydrogen peroxide for oxidation, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1-Piperidinyl)cyclopentanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Piperidinyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells. The compound’s effects are mediated through pathways such as the PI3K/Akt and NF-κB signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as piperine, evodiamine, and matrine. These compounds share structural similarities but differ in their specific functional groups and biological activities .
Uniqueness
2-(1-Piperidinyl)cyclopentanamine is unique due to its combination of a cyclopentane ring and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-piperidin-1-ylcyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-9-5-4-6-10(9)12-7-2-1-3-8-12/h9-10H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBADGENJUNFOIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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